Synephrine
Overview
Description
Synephrine, also referred to as p-synephrine, is a naturally occurring alkaloid . It is present in approved drug products as neo-synephrine, its m-substituted analog . p-Synephrine and m-synephrine are known for their longer-acting adrenergic effects compared to norepinephrine .
Synthesis Analysis
The biosynthesis of synephrine in Citrus species is believed to follow the pathway: tyrosine → tyramine → N-methyltyramine → synephrine . This involves the enzymes tyrosine decarboxylase in the first step, tyramine N-methyltransferase in the second, and N-methyl-tyramine-β-hydroxylase in the third .
Molecular Structure Analysis
In terms of molecular structure, synephrine has a phenethylamine skeleton, with a phenolic hydroxy-group, an alcoholic hydroxy-group, and an N-methylated amino-group . Its chemical formula is C9H13NO2 .
Chemical Reactions Analysis
The presence of a hydroxyl group in the synephrine molecule as well as the lack of a methyl group on the side chain modifies its stereochemistry and impairs the interaction with proteins .
Physical And Chemical Properties Analysis
Synephrine is a colorless solid with a molar mass of 167.21 g/mol . It is soluble in water .
Scientific Research Applications
Receptor-Binding Properties and Pharmacological Effects
Synephrine, primarily found in Citrus aurantium (bitter orange), is widely used in dietary supplements for weight loss and sports performance. Its structural similarities to ephedrine and other amines suggest similar pharmacological effects. However, differences in receptor binding characteristics explain the lower adverse effects associated with synephrine. This distinction is crucial for understanding its safe consumption in dietary supplements and various Citrus foods and juices (Stohs, Preuss, & Shara, 2011).
Wide-ranging Pharmacological Benefits
Synephrine exhibits diverse pharmacological activities, including anti-obesity, anti-diabetic, anti-inflammatory, and antidepressant effects. Its role as a hypotensive agent in portal hypertension highlights its potential for broad pharmacotherapy applications. The current understanding of synephrine's safety profile underscores its promise for treating various diseases, necessitating further research (Ziemichód et al., 2021).
Safety Profile
The safety of Citrus aurantium extract and synephrine has been a subject of extensive study, particularly regarding their use in weight management and sports performance products. Despite concerns, the consumption of synephrine in dietary supplements and Citrus products has not been associated with serious adverse effects, indicating a favorable safety profile (Stohs, Preuss, & Shara, 2011).
Mechanistic Insights and Safety Efficacy
Research focusing on the safety, efficacy, and mechanisms of action of Citrus aurantium extracts containing synephrine reveals no significant cardiovascular effects or stimulant actions at commonly used doses. Studies suggest multiple actions through which synephrine exerts its effects, offering insights into its safety for dietary supplements and food products (Stohs, 2017).
Safety And Hazards
Future Directions
Synephrine is the principal phytochemical found in bitter orange and other medicinal plants and is widely used as a dietary supplement for weight loss/body fat reduction . The potential of synephrine usage as a template for the synthesis of a new generation of non-steroidal selective glucocorticoid receptor agonists (SEGRAs) is being discussed .
properties
IUPAC Name |
4-[1-hydroxy-2-(methylamino)ethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-10-6-9(12)7-2-4-8(11)5-3-7/h2-5,9-12H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCWQPVGYLYSOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0030588 | |
Record name | p-Synephrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0030588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | p-Synephrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004826 | |
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Product Name |
Synephrine | |
CAS RN |
94-07-5 | |
Record name | Synephrine | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=94-07-5 | |
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Record name | Synephrine | |
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URL | https://www.drugbank.ca/drugs/DB09203 | |
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Record name | Synephrine | |
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Record name | p-Synephrine | |
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Record name | 4-(1-hydroxy-2-(methylamino)ethyl)phenol | |
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Record name | p-Synephrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004826 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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